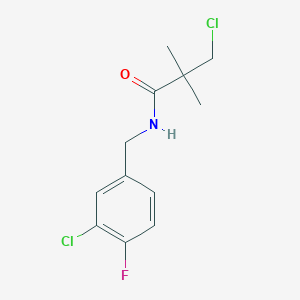

![molecular formula C14H20N2O7S2 B2564920 4-[(4-morpholin-4-ylsulfonylphenyl)sulfonylamino]butanoic Acid CAS No. 749896-93-3](/img/structure/B2564920.png)

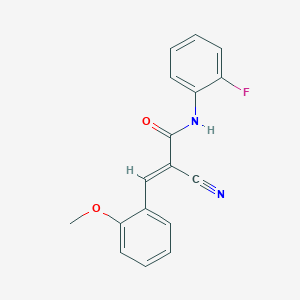

4-[(4-morpholin-4-ylsulfonylphenyl)sulfonylamino]butanoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-[(4-morpholin-4-ylsulfonylphenyl)sulfonylamino]butanoic Acid” is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry . The morpholine ring in the structure suggests that it might have some biological activity, as morpholine derivatives are found in a variety of pharmaceuticals .

Applications De Recherche Scientifique

Chemistry and Environmental Science Applications

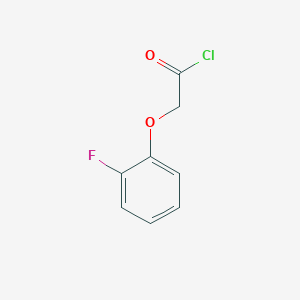

- Sorption to Soil and Environmental Impacts : A study focusing on the sorption of phenoxy herbicides, including compounds structurally related to the queried chemical, revealed significant interactions with soil components. This research suggests the importance of understanding how similar compounds bind to soil and their potential environmental impacts, particularly in the context of herbicide runoff and soil contamination (Werner, Garratt, & Pigott, 2012).

Pharmacological Research

Antioxidant Activity : The analytical methods for determining the antioxidant activity of compounds, including those structurally similar to the queried chemical, were reviewed, highlighting the significance of antioxidants in medical and pharmaceutical research (Munteanu & Apetrei, 2021).

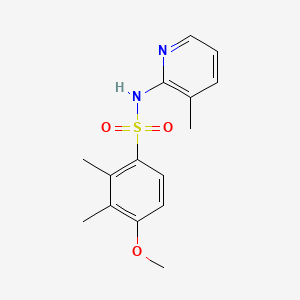

Biological and Preclinical Importance : N-sulfonylamino azinones, a class of compounds related to the chemical , have demonstrated a range of biological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer properties. These findings emphasize the potential medicinal applications of such compounds (Elgemeie, Azzam, & Elsayed, 2019).

Biochemical Analysis

- Antibody Development for Assay Techniques : The development of antibodies for detecting phenoxyacetic acid herbicides, a group that shares some structural similarities with the compound , underscores the relevance of biochemical techniques in environmental and food safety research (Fránek & Hruška, 2018).

Molecular Biology

- Gene Function Inhibition : Morpholino oligos, containing the morpholine ring as seen in the compound of interest, have been utilized to inhibit gene function in various model organisms, illustrating the utility of such structures in genetic and developmental biology studies (Heasman, 2002).

Propriétés

IUPAC Name |

4-[(4-morpholin-4-ylsulfonylphenyl)sulfonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O7S2/c17-14(18)2-1-7-15-24(19,20)12-3-5-13(6-4-12)25(21,22)16-8-10-23-11-9-16/h3-6,15H,1-2,7-11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGOVWRQLRIXBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)NCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-morpholin-4-ylsulfonylphenyl)sulfonylamino]butanoic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2564837.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide](/img/structure/B2564838.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2564841.png)

![1-[(3-Methylbutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2564844.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2564847.png)

![(1,1,3,3-Tetramethylbutyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine](/img/structure/B2564852.png)

![3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime](/img/structure/B2564854.png)